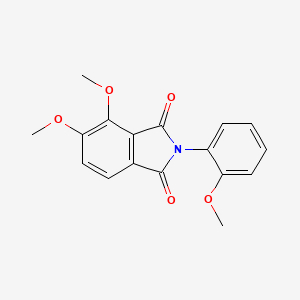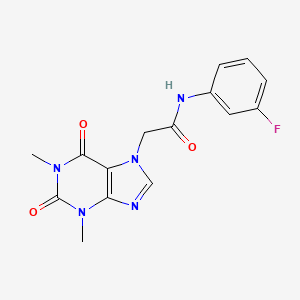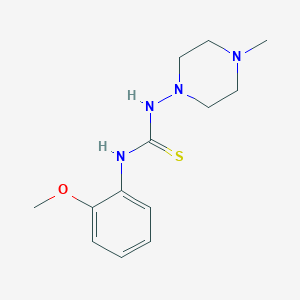
N-benzyl-N-ethyl-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-1-phenylmethanesulfonamide (BES) is a sulfonamide compound that has been widely used in scientific research. BES is a white crystalline powder, and it is soluble in water, ethanol, and methanol. The compound is known for its ability to inhibit chloride channels and transporters.
Scientific Research Applications
N-benzyl-N-ethyl-1-phenylmethanesulfonamide has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. It has been used in studies of cystic fibrosis, epilepsy, and hypertension. This compound has also been used as an inhibitor of the calcium-activated chloride channel (CaCC). This channel is involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and sensory transduction.
Mechanism of Action
N-benzyl-N-ethyl-1-phenylmethanesulfonamide inhibits chloride channels and transporters by binding to a specific site on the channel or transporter. This binding prevents the movement of chloride ions across the membrane, leading to a decrease in chloride conductance. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This channel is defective in patients with cystic fibrosis, and this compound has been investigated as a potential therapy for this disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit chloride secretion in the airways and gastrointestinal tract. This compound has also been shown to inhibit smooth muscle contraction in the airways and blood vessels. In addition, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-benzyl-N-ethyl-1-phenylmethanesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of chloride channels and transporters. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It can be toxic at high concentrations, and its effects on other ion channels and transporters are not well understood.
Future Directions
There are several future directions for research on N-benzyl-N-ethyl-1-phenylmethanesulfonamide. One area of interest is the development of this compound as a therapy for cystic fibrosis. Another area of interest is the investigation of this compound as a potential therapy for hypertension. This compound has also been investigated as a potential therapy for epilepsy. Further research is needed to determine the safety and efficacy of this compound in these and other disease states. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other ion channels and transporters.
Synthesis Methods
The synthesis of N-benzyl-N-ethyl-1-phenylmethanesulfonamide involves the reaction of benzylamine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then reacted with methanesulfonyl chloride to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-17(13-15-9-5-3-6-10-15)20(18,19)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJJMSQYNOPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)

![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)



![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)